
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound is characterized by the presence of bromine, fluorine, and difluorobutyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1-difluorobutylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of 1-(4-Hydroxy-1,1-difluorobutyl)-4-fluorobenzene.
Oxidation: Formation of 1-(4-Oxo-1,1-difluorobutyl)-4-fluorobenzene.
Reduction: Formation of 1-(4-Difluorobutyl)-4-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The difluorobutyl group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1,1-difluorobutane
- 4-Bromo-1,1-difluorocyclohexane
- 4-Bromo-1,2-difluorobenzene
Comparison: 1-(4-Bromo-1,1-difluorobutyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the butyl chain and the benzene ring. This combination of halogens imparts distinct chemical reactivity and physical properties compared to other similar compounds. For instance, 4-Bromo-1,1-difluorobutane lacks the aromatic ring, while 4-Bromo-1,2-difluorobenzene does not have the difluorobutyl group, making this compound a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
821786-85-0 |
|---|---|
Molekularformel |
C10H10BrF3 |
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
1-(4-bromo-1,1-difluorobutyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF3/c11-7-1-6-10(13,14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2 |
InChI-Schlüssel |
WBADKBJNLSBAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CCCBr)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
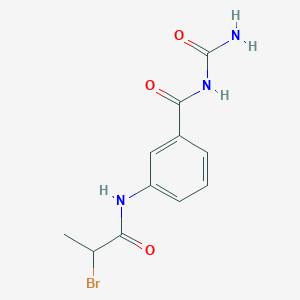
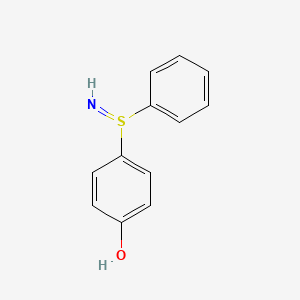
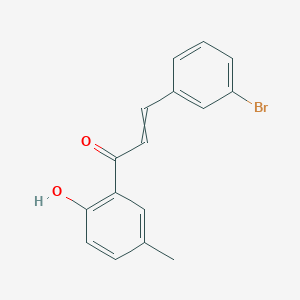
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

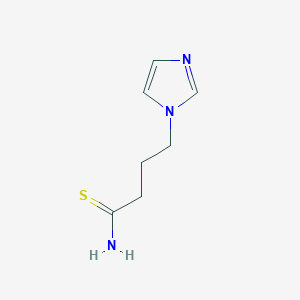
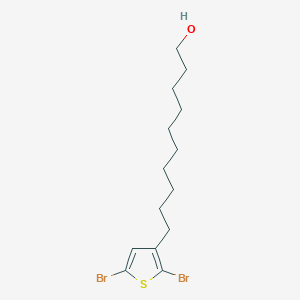
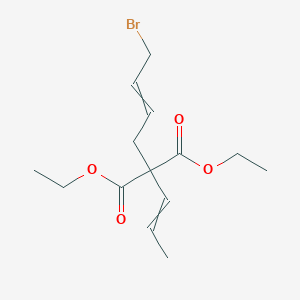

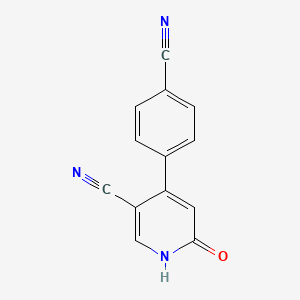
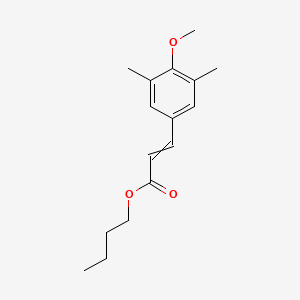
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
